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Compound of Interest

2,6-Dihydroxy-3-methyl4-
Compound Name:
methoxyacetophenone

cat. No.: B12305110

An In-depth Technical Guide to 2',6'-Dihydroxy-
4'-methoxyacetophenone

A Note on Chemical Nomenclature: This technical guide focuses on the compound 2',6'-
Dihydroxy-4'-methoxyacetophenone. Initial searches for "2,6-Dihydroxy-3-methyl-4-
methoxyacetophenone” did not yield specific information, suggesting a possible misnomer in
the original query. The compound 2',6'-Dihydroxy-4'-methoxyacetophenone is a structurally
similar and well-documented phytoalexin, which is the subject of this paper.

This guide provides a comprehensive overview of 2',6'-Dihydroxy-4'-methoxyacetophenone,
including its discovery, isolation from natural sources, potential synthetic routes, and biological
activities. The information is intended for researchers, scientists, and professionals in the field
of drug development.

Physicochemical Properties

The fundamental physicochemical properties of 2',6'-Dihydroxy-4'-methoxyacetophenone are
summarized in the table below, based on available data.
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Property Value Source
Molecular Formula CoH1004 PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]

1-(2,6-dihydroxy-4-
IUPAC Name PubChem[1]
methoxyphenyl)ethanone

4-O-Methylphloracetophenone,
Synonyms PubChem[1]
7507-89-3

Human Metabolome

Physical Description Solid
Database[1]
) ) Human Metabolome
Melting Point 141 - 142 °C
Database[1]
Exact Mass 182.05790880 Da PubChem[1]

Discovery and Natural Occurrence

2',6'-Dihydroxy-4'-methoxyacetophenone is a naturally occurring phytoalexin. It was first
identified in the root tissue of Sanguisorba minor (salad burnet), a plant belonging to the
Rosaceae family.[2] Phytoalexins are antimicrobial compounds synthesized by plants in
response to fungal or other pathogenic attacks. This compound has also been reported in
Kalmia latifolia.[1]

Isolation from Natural Sources

The following is a generalized protocol for the isolation of 2',6'-Dihydroxy-4'-
methoxyacetophenone from the roots of Sanguisorba minor, based on standard phytochemical
extraction techniques.

Experimental Protocol: Isolation from Sanguisorba minor

» Plant Material Collection and Preparation: Collect fresh roots of Sanguisorba minor. Clean
the roots thoroughly to remove any soil and debris. Air-dry the roots in a well-ventilated area,
protected from direct sunlight, until they are brittle. Grind the dried roots into a fine powder.
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Extraction: Macerate the powdered root material with 70% ethanol at room temperature for
24 hours.[3] The process should be repeated three times with fresh solvent to ensure
exhaustive extraction. Combine the ethanolic extracts and concentrate them under reduced
pressure using a rotary evaporator to obtain a viscous crude extract.

Fractionation: The crude extract can be further fractionated using column chromatography. A
D101 macroporous resin column is a suitable choice.[3] The column should be eluted
successively with solvents of increasing polarity, such as water, 30% ethanol, 70% ethanol,
and 95% ethanol.[3] The fraction containing the target compound is typically eluted with 30%
ethanol.

Purification: The 30% ethanol fraction is subjected to further purification using silica gel
column chromatography.[3] The column is eluted with a gradient of a non-polar solvent (e.g.,
hexane) and a polar solvent (e.g., ethyl acetate). The fractions are monitored by thin-layer
chromatography (TLC). Fractions containing the compound of interest are pooled and
concentrated.

Final Purification: Final purification to obtain the pure compound can be achieved by
preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a
suitable mobile phase, such as a methanol-water gradient.[3]
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Isolation Workflow
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Isolation workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Synthesis

While a specific synthesis for 2',6'-Dihydroxy-4'-methoxyacetophenone is not detailed in the
provided search results, a plausible synthetic route can be devised based on established
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organic chemistry reactions for similar acetophenones. A common method is the Friedel-Crafts
acylation of a suitably substituted aromatic precursor.

Plausible Synthetic Protocol

o Starting Material: The synthesis would likely begin with 3,5-dihydroxyanisole (phloroglucinol
monomethyl ether).

o Acylation: A Friedel-Crafts acylation reaction would be performed on 3,5-dihydroxyanisole.
This involves reacting the starting material with an acylating agent such as acetyl chloride or
acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The
reaction introduces the acetyl group onto the aromatic ring.

o Work-up and Purification: The reaction mixture is then quenched, typically with dilute acid,
and the product is extracted with an organic solvent. The crude product is then purified by
column chromatography to yield 2',6'-Dihydroxy-4'-methoxyacetophenone.
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Plausible Synthetic Workflow
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Plausible synthetic route for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Spectroscopic Data

The structural elucidation of 2',6'-Dihydroxy-4'-methoxyacetophenone is confirmed through
various spectroscopic techniques.
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Spectroscopic Data Details Source

Collision Cross Section:
Mass Spectrometry 140.45 Az ((M+Na]+), 130.11 PubChem[1]
Az (IM+H]")

Kovats Retention Index:

) NIST Mass Spectrometry Data
257.52 (Semi-standard non-

Center[1]
polar)

Biological Activity
2',6'-Dihydroxy-4'-methoxyacetophenone has demonstrated notable biological activities,

particularly as an antifungal agent.
Antifungal Activity

This compound exhibits significant antifungal properties against certain plant-pathogenic fungi.
[2] It has been shown to be a potent inhibitor of spore germination.[2]

Fungal Species EDso (Spore Germination) Source
Botrytis cinerea 45 uM MedChemExpress[2]
Phomopsis perniciosa 410 uM MedChemExpress|[2]

The antifungal action is a key aspect of its role as a phytoalexin in Sanguisorba minor.
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Antifungal Activity
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Antifungal mechanism of 2',6'-Dihydroxy-4'-methoxyacetophenone.

Potential Therapeutic Applications of Related Compounds

While research on 2',6'-Dihydroxy-4'-methoxyacetophenone itself is somewhat limited, studies
on structurally related chalcones and dihydrochalcones suggest a broader therapeutic potential
for this class of compounds.

o Neuroprotective Effects: A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone,
has been investigated for its potential to improve cognitive impairment in models of
Alzheimer's disease.

» Antileishmanial Activity: 2',6'-dihydroxy-4'-methoxychalcone, isolated from Piper aduncum,
has shown selective toxicity against Leishmania amazonensis, suggesting its potential as a
lead compound for new antileishmanial drugs.[4][5]
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These findings highlight the potential for 2',6'-Dihydroxy-4'-methoxyacetophenone and its
derivatives in various areas of drug discovery and development. Further research is warranted
to fully explore its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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